Titanium(4+) 2-(dimethylamino)ethanolate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction principles as the laboratory methods but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in organic synthesis reactions.
Biology: Acts as a catalyst in certain biochemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical and biochemical processes, influencing the rate and outcome of these reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
2-Chlorobenzo[b]thiophene-3-carboxylic acid: Similar structure with different positions of the chlorine and carboxylic acid groups.
Uniqueness
3-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which influences its reactivity and properties. This unique structure makes it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
52406-71-0 |
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Molecular Formula |
C16H44N4O4Ti |
Molecular Weight |
404.41 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;titanium |
InChI |
InChI=1S/4C4H11NO.Ti/c4*1-5(2)3-4-6;/h4*6H,3-4H2,1-2H3; |
InChI Key |
CEECBFPZGQQOPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti] |
Origin of Product |
United States |
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